2,3-Difluoro-5-nitromandelic acid
Description
Properties
IUPAC Name |
2-(2,3-difluoro-5-nitrophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-5-2-3(11(15)16)1-4(6(5)10)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQVMMJHCGQDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Difluoro 5 Nitromandelic Acid
Established Synthetic Routes to Related Fluorinated Aromatic Acids
The synthesis of α-hydroxy acids, particularly those bearing sensitive functional groups like nitro and fluoro substituents, typically involves multi-step sequences starting from simpler, commercially available precursors.
A foundational and widely practiced method for synthesizing mandelic acids begins with the corresponding benzaldehyde. scribd.commdpi.com This classic route involves the formation of a cyanohydrin intermediate, which is subsequently hydrolyzed to the desired α-hydroxy acid.
A plausible multi-step synthesis for 2,3-Difluoro-5-nitromandelic acid would commence with a suitably substituted benzaldehyde, namely 2,3-difluoro-5-nitrobenzaldehyde (B8769195). This precursor would undergo a nucleophilic addition of a cyanide anion to the aldehyde carbonyl group, forming 2,3-difluoro-5-nitromandelonitrile. The final step involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.
Table 1: Proposed Multi-step Synthesis via Cyanohydrin Route
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Cyanohydrin Formation | 2,3-difluoro-5-nitrobenzaldehyde, Potassium Cyanide (KCN) or Trimethylsilyl cyanide (TMSCN), often with a catalyst. | 2,3-Difluoro-5-nitromandelonitrile |
| 2 | Nitrile Hydrolysis | 2,3-Difluoro-5-nitromandelonitrile, Strong mineral acid (e.g., concentrated HCl), Heat. scribd.com | This compound (racemic) |
This sequence, while straightforward in principle, yields a racemic mixture of the final product, meaning it contains equal amounts of both the (R)- and (S)-enantiomers.
The conventional synthesis of fluorinated aromatic acids is fraught with challenges that can impact yield, purity, and safety.
Precursor Availability and Synthesis: The starting material, 2,3-difluoro-5-nitrobenzaldehyde, is not a common commodity chemical and would likely need to be synthesized. This could involve the nitration of 2,3-difluorobenzaldehyde, a reaction that can produce a mixture of isomers, complicating purification. The nitration of aromatic aldehydes can be complex, with conditions needing careful control to favor the desired isomer and avoid over-nitration or side reactions. psu.edu
Reagent Toxicity: The classic cyanohydrin route employs highly toxic and hazardous reagents such as hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN). nih.gov Handling these materials requires stringent safety protocols and presents significant environmental and disposal concerns, making the process less desirable for large-scale industrial application.
Harsh Reaction Conditions: The final hydrolysis step typically requires harsh conditions, such as refluxing in concentrated mineral acid for extended periods. scribd.com These conditions are not always compatible with sensitive functional groups. The electron-withdrawing nature of the fluoro and nitro groups on the aromatic ring could potentially influence the stability of the molecule under strong acid and high temperatures.
Lack of Stereocontrol: The most significant limitation of this conventional approach is its failure to control stereochemistry. The initial nucleophilic attack of the cyanide ion on the planar aldehyde group occurs from either face with equal probability, resulting in a 50:50 mixture of the two enantiomers. For pharmaceutical applications, where often only one enantiomer is biologically active, this necessitates a subsequent, often inefficient, resolution step or the development of a completely different asymmetric synthesis.
Asymmetric and Enantioselective Synthesis Strategies
To overcome the limitation of producing a racemic mixture, several asymmetric and enantioselective strategies have been developed for the synthesis of chiral α-hydroxy acids. These methods aim to produce a single enantiomer directly, thereby avoiding resolution steps.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
For the synthesis of enantiopure this compound, one could envision a strategy where a chiral auxiliary is attached to a precursor like 2,3-difluoro-5-nitrophenylacetic acid. The resulting chiral amide or ester enolate can then undergo a diastereoselective α-hydroxylation. Evans' oxazolidinones are a class of auxiliaries widely used for such transformations, including the asymmetric synthesis of α-hydroxy carboxylic acid synthons. wikipedia.orgacs.org
Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary Type | Example | Typical Application |
| Oxazolidinones | Evans' Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations, and hydroxylations. wikipedia.org |
| Camphorsultams | Oppolzer's Camphorsultam | Stereoselective alkylations, conjugate additions, and aldol reactions. |
| Amino Alcohols | Pseudoephedrine | Used to form chiral amides for diastereoselective α-alkylation. wikipedia.org |
| BINOL Derivatives | 1,1'-Bi-2-naphthol (BINOL) | Forms chiral ligands for metal catalysts or acts as a chiral proton source. diva-portal.org |
In recent decades, catalytic asymmetric synthesis has emerged as a more efficient alternative to stoichiometric chiral auxiliaries. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Organocatalysis: Chiral small organic molecules can catalyze a variety of asymmetric transformations. For mandelic acid synthesis, a key strategy is the enantioselective cyanation of the aldehyde precursor. Catalysts such as peptides or modified cinchona alkaloids can facilitate the addition of a cyanide source to 2,3-difluoro-5-nitrobenzaldehyde, yielding a chiral mandelonitrile (B1675950) intermediate that can be hydrolyzed to the final product. google.com Another approach involves the use of chiral primary or secondary amine catalysts, which can activate aldehydes towards asymmetric additions. nih.govacs.orgmdpi.comwordpress.com
Metal-Catalysis: A powerful and industrially relevant method for accessing chiral α-hydroxy acids is the asymmetric hydrogenation of a precursor α-keto acid or ester. In this scenario, 2,3-difluoro-5-nitrophenylglyoxylic acid would be hydrogenated using a chiral transition metal catalyst. Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, SpiroPAP) have demonstrated exceptional efficiency and enantioselectivity for this type of reduction. acs.orgrsc.orgscispace.com
Table 3: Selected Catalytic Systems for Asymmetric Synthesis of α-Hydroxy Acids
| Approach | Precursor | Catalyst System | Advantage |
| Metal-Catalyzed Hydrogenation | α-Keto Acid/Ester | Ir/SpiroPAP or Ru-BINAP complex + H₂ rsc.orgscispace.com | High efficiency, excellent enantioselectivity, high atom economy. |
| Organocatalytic Cyanation | Aldehyde | Chiral peptide or Vanadium-based catalysts + TMSCN google.com | Avoids toxic heavy metals, mild reaction conditions. |
| Metal-Catalyzed Reduction | α-Keto Amide | CuO-Nanoparticles / (R)-(-)-DTBM SEGPHOS + PMHS acs.org | Good yields and high enantioselectivity for amide derivatives. |
These catalytic methods are often more atom-economical and scalable than auxiliary-based routes, making them highly attractive for practical synthesis.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with remarkable selectivity and under mild, environmentally benign conditions. nih.gov Several enzymatic strategies are well-established for the production of optically pure mandelic acids and their analogues. mdpi.comnih.govresearchgate.net
Nitrilase-Mediated Hydrolysis: This is one of the most common biocatalytic routes. It involves the kinetic resolution of a racemic mandelonitrile precursor. A nitrilase enzyme selectively hydrolyzes one enantiomer of the nitrile (e.g., the (R)-enantiomer) to the corresponding (R)-mandelic acid, leaving the unreacted (S)-mandelonitrile behind. nih.govecust.edu.cn This method can achieve very high enantiomeric excess. The applicability to 2,3-difluoro-5-nitromandelonitrile would depend on the substrate tolerance of the specific nitrilase used. researchgate.net
Dehydrogenase-Mediated Reduction: This approach mirrors the metal-catalyzed hydrogenation, using an alcohol dehydrogenase (ADH) to perform the enantioselective reduction of the α-keto acid precursor (2,3-difluoro-5-nitrophenylglyoxylic acid). By choosing an appropriate dehydrogenase and cofactor regeneration system (e.g., using isopropanol (B130326) as a sacrificial co-substrate), either the (R)- or (S)-mandelic acid can be produced with high enantiopurity. nih.govresearchgate.net
Lipase (B570770)/Esterase-Mediated Resolution: In this method, a racemic mandelic acid ester is resolved through enantioselective hydrolysis catalyzed by a lipase or an esterase. The enzyme will selectively hydrolyze one ester enantiomer to the acid, allowing for the separation of the resulting acid from the unreacted ester. mdpi.comnih.gov
Table 4: Biocatalytic Routes to Chiral Mandelic Acids
| Enzyme Class | Reaction Type | Substrate | Key Feature |
| Nitrilase | Kinetic Resolution | Racemic Mandelonitrile | Direct conversion of nitrile to acid with high enantioselectivity. nih.gov |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | α-Keto Acid | Highly selective reduction to either (R)- or (S)-alcohol depending on the enzyme. researchgate.net |
| Lipase / Esterase | Kinetic Resolution | Racemic Mandelic Ester | Enantioselective hydrolysis of an ester; widely available and robust enzymes. mdpi.com |
The success of any biocatalytic approach for a novel, highly substituted substrate like this compound would require screening a library of enzymes to find one with acceptable activity and selectivity. nih.gov However, the "green" nature of these processes makes them exceptionally appealing from an industrial and environmental perspective.
Novel and Advanced Synthetic Techniques
The preparation of complex substituted aromatic compounds like this compound benefits significantly from recent advancements in synthetic chemistry. These methods aim to improve efficiency, safety, and environmental sustainability.
Flow chemistry, or continuous-flow synthesis, offers a powerful platform for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net Its application to the synthesis of nitrated aromatic compounds, a key feature of the target molecule, has demonstrated significant advantages over traditional batch processes. researchgate.net The enhanced mass and heat transfer in flow reactors allows for better control over reaction conditions, leading to higher yields and improved impurity profiles. researchgate.net
For the synthesis of a precursor to this compound, such as 1,2-difluoro-4-nitrobenzene, a continuous-flow nitration of 1,2-difluorobenzene (B135520) could be envisioned. This process would involve pumping the substrate and a nitrating agent, like a mixture of nitric acid and sulfuric acid, through a millireactor. researchgate.net The precise control over residence time, temperature, and stoichiometry in a flow system would be crucial for maximizing the yield of the desired isomer and ensuring process safety. researchgate.net This approach is particularly beneficial for nitration reactions, which are often highly exothermic. researchgate.net
The principles of green chemistry are integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry principles can be applied.
One key aspect is the choice of solvents and reagents. For instance, exploring alternatives to hazardous solvents commonly used in nitration and fluorination reactions is a primary goal. The use of catalytic systems over stoichiometric reagents can also significantly reduce waste.
The introduction of fluorine atoms into an aromatic ring is a critical step in the synthesis of this compound. The choice of fluorinating agent is crucial for achieving the desired regioselectivity and yield. Modern electrophilic fluorinating agents, such as N-fluorodibenzenesulfonimide, have been successfully used for the fluorination of various organic molecules. nih.gov The use of such reagents can offer milder reaction conditions compared to traditional methods. nih.gov
Another advanced strategy involves the application of carbene chemistry. The generation of difluorocarbene (:CF2) from suitable precursors allows for the introduction of a difluoromethyl group, which can be a key structural motif in related compounds. While not a direct route to the difluoro-substitution on the aromatic ring, this methodology showcases the advanced techniques available for incorporating fluorine into organic molecules. rsc.org For the synthesis of this compound, a more direct fluorination of a pre-functionalized benzene (B151609) ring would likely be employed. The selection of a suitable fluorinating agent, such as Selectfluor, is known to be effective for the difluorination of 1,3-dicarbonyl compounds and could be adapted for the synthesis of appropriately substituted aromatic precursors. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in any synthetic process to maximize yield and purity while minimizing costs and environmental impact. For a multi-step synthesis of this compound, each step would require careful optimization.
A hypothetical optimization for a key nitration step is presented in the table below. This data is illustrative and based on typical optimization studies for similar aromatic nitration reactions.
Table 1: Hypothetical Optimization of a Nitration Step
| Entry | Reactant A (molar eq.) | Reactant B (molar eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 0 | 2 | 75 |
| 2 | 1.0 | 1.5 | 0 | 2 | 85 |
| 3 | 1.0 | 2.0 | 0 | 2 | 90 |
| 4 | 1.0 | 2.0 | 25 | 2 | 88 |
| 5 | 1.0 | 2.0 | 0 | 4 | 91 |
This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.
The data illustrates a systematic approach to optimization, where parameters such as stoichiometry, temperature, and reaction time are varied to determine the optimal conditions. Similar optimization studies would be necessary for the fluorination and subsequent functional group manipulations to arrive at the final product, this compound.
Stereochemical Aspects and Chiral Resolution of 2,3 Difluoro 5 Nitromandelic Acid
Control of Stereochemistry in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds from achiral starting materials is a fundamental challenge in organic chemistry. For a molecule like 2,3-Difluoro-5-nitromandelic acid, achieving stereochemical control during synthesis is paramount to avoid the formation of a racemic mixture, which is a 50:50 mixture of both enantiomers. Asymmetric synthesis strategies aim to produce a single enantiomer by employing chiral catalysts, auxiliaries, or reagents that can influence the stereochemical outcome of the reaction. While specific documented syntheses for this compound are not prevalent in readily available literature, the principles of asymmetric synthesis for related mandelic acids are well-established and applicable.
Diastereoselective and Enantioselective Transformations Involving the Chiral Center
Enantioselective transformations are designed to selectively produce one enantiomer over the other. In the context of synthesizing this compound, this could involve the asymmetric reduction of a corresponding α-keto acid precursor, 2,3-difluoro-5-nitrophenylglyoxylic acid, using a chiral reducing agent.
Diastereoselective transformations are employed when a molecule already contains a chiral center and a new one is being created. A key strategy for resolving racemic mixtures involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org For racemic this compound, this is typically achieved by reacting the acid with an enantiomerically pure chiral base. libretexts.org This reaction creates a pair of diastereomeric salts with different solubilities, allowing for their separation. libretexts.org
Methods for Racemic Resolution and Enantiomeric Enrichment
Racemic resolution is the process of separating a racemic mixture into its individual enantiomers. Since enantiomers possess identical physical properties such as melting point and solubility, their direct separation is often challenging. libretexts.org The most common strategies rely on converting them into diastereomers or using a chiral environment to differentiate between them.
Preferential crystallization is a powerful technique for separating enantiomers. This method relies on the different physical properties of diastereomers. By reacting the racemic this compound with a single enantiomer of a chiral amine, two diastereomeric salts are formed. These salts, not being mirror images, exhibit different solubilities, which can be exploited to selectively crystallize one diastereomer from a solution, thus achieving separation.
Table 1: Potential Chiral Resolving Agents for Crystallization
| Resolving Agent Class | Specific Examples | Principle of Separation |
| Chiral Amines | (R)-1-Phenylethanamine, Brucine, Strychnine | Formation of diastereomeric salts with differing solubilities. libretexts.org |
| Chiral Alcohols | (R)-2-Amino-1-butanol | Formation of diastereomeric esters after conversion, followed by separation and hydrolysis. |
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a highly effective method for both analytical and preparative separation of enantiomers. researchgate.net The principle involves the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, therefore, separation.
For the separation of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, a CHIRALPAK® IC column, which has a cellulose-based selector, has been successfully used to resolve various mandelic acid derivatives. researchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like isopropanol (B130326) with an acidic additive, is optimized to achieve the best separation. researchgate.net Another advanced technique involves the use of Molecularly Imprinted Polymers (MIPs), where a polymer is created with cavities that are specifically shaped to recognize and bind one enantiomer preferentially over the other. redalyc.org
Table 2: Illustrative Chiral HPLC Parameters for Mandelic Acid Derivatives
| Parameter | Description | Example Condition for Mandelic Acid Derivatives researchgate.net |
| Chiral Stationary Phase | The column packing material that provides the chiral recognition. | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | The solvent system that carries the sample through the column. | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |
| Detection | The method used to visualize the separated enantiomers as they elute. | UV Absorbance (e.g., at 230 nm) |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.4 - 1.2 mL/min |
The foundational method for resolving a racemic carboxylic acid involves its reaction with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. libretexts.org For instance, reacting racemic this compound with (R)-1-phenylethanamine would yield two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].
These diastereomers can then be separated by physical methods, most commonly fractional crystallization, due to their different solubilities. libretexts.org Once a diastereomeric salt is isolated in pure form, the chiral auxiliary (the base) is removed by treatment with a strong acid, which regenerates the enantiomerically pure this compound. libretexts.org This classical approach remains a widely used and effective method for obtaining pure enantiomers on a preparative scale.
No Information Available on the Chemical Reactivity of this compound
Comprehensive searches for scientific literature and chemical data have revealed a significant lack of available information regarding the chemical reactivity and mechanistic investigations of This compound . Despite targeted searches for reactions involving its carboxylic acid moiety, hydroxyl group, and aromatic ring, no specific experimental data or theoretical studies for this particular compound could be retrieved from publicly accessible databases and scientific publications.
The initial search yielded information on related but distinct molecules such as 4-amino-2,3-difluoro-5-nitrobenzoic acid, 2,3-difluoro-5-nitrophenylboronic acid pinacol (B44631) ester, and various other fluorinated and nitrated aromatic compounds. However, the unique combination of the mandelic acid backbone with 2,3-difluoro and 5-nitro substituents on the aromatic ring appears to be a subject that has not been extensively documented in the available chemical literature.
Consequently, a detailed discussion on the esterification, amidation, reduction, decarboxylation, etherification, acylation, or oxidation of this compound, as well as reactions at its aromatic ring, cannot be provided at this time. The absence of research findings prevents the creation of an authoritative article and the compilation of data tables as requested.
Further research into proprietary chemical synthesis databases or unpublished academic work might be necessary to uncover information about the reactivity of this specific compound. Without such data, any attempt to describe its chemical behavior would be speculative and would not adhere to the required standards of scientific accuracy.
Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 5 Nitromandelic Acid
Reactions at the Aromatic Ring
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Core
The presence of two fluorine atoms and a strongly electron-withdrawing nitro group makes the aromatic ring of 2,3-difluoro-5-nitromandelic acid susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, one of the fluorine atoms. wikipedia.orgmasterorganicchemistry.com The nitro group, positioned para to one of the fluorine atoms and ortho to the other, significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orgyoutube.com
The general mechanism for an SNAr reaction involves two main steps:
Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion. masterorganicchemistry.comyoutube.com
Elimination of the leaving group (fluoride ion), which restores the aromaticity of the ring. masterorganicchemistry.comyoutube.com
The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the specific positions of the activating groups on the aromatic ring. researchgate.net Generally, strong nucleophiles and polar aprotic solvents are employed to facilitate these reactions. Building blocks with activated halogens are often utilized in the synthesis of functional materials and heterocyclic compounds. nih.gov For instance, 4,5-difluoro-1,2-dinitrobenzene reacts with various nucleophiles to form phenoxazines and phenothiazines. nih.gov
Reduction of the Nitro Group to Amine
The nitro group of this compound can be readily reduced to an amino group (-NH2), a transformation of significant synthetic utility as it provides a gateway to a wide array of further chemical modifications. researchgate.netjsynthchem.com The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with numerous reagents and conditions available to effect this change. wikipedia.org
Common methods for the reduction of aromatic nitro groups to amines include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often efficient and clean, but care must be taken as some catalysts can also reduce other functional groups or lead to dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid, such as acetic acid or hydrochloric acid, are effective for nitro group reduction. wikipedia.orgcommonorganicchemistry.com These methods are often milder and can be more selective in the presence of other reducible functional groups. commonorganicchemistry.com
Other Reducing Agents: A variety of other reagents can also be employed, including tin(II) chloride (SnCl2), sodium hydrosulfite (Na2S2O4), and sodium sulfide (B99878) (Na2S). wikipedia.orgcommonorganicchemistry.com The choice of reagent often depends on the specific substrate and the desired selectivity.
The resulting amino group is a versatile functional handle that can participate in a wide range of subsequent reactions.
Further Functionalization of the Aromatic System
The initial transformations of this compound, namely SNAr and nitro group reduction, open up avenues for extensive functionalization of the aromatic ring. The newly introduced amine group can be diazotized and converted into a variety of other substituents. Furthermore, the remaining fluorine atom can potentially undergo a second SNAr reaction, allowing for the introduction of a different nucleophile.
The combination of these reactions allows for the synthesis of a diverse library of substituted mandelic acid derivatives. For example, a sequential SNAr reaction followed by nitro group reduction and subsequent derivatization of the amine could lead to the creation of complex molecules with tailored electronic and steric properties.
Mechanistic Studies of Key Transformations
The mechanisms of the key transformations involving this compound are well-understood within the broader context of organic chemistry principles.
The SNAr mechanism proceeds through a distinct addition-elimination pathway. wikipedia.org The attack of the nucleophile on the electron-poor aromatic ring is the rate-determining step. The stability of the intermediate Meisenheimer complex is crucial, and it is significantly enhanced by the presence of the electron-withdrawing nitro group at the ortho or para position relative to the leaving group. wikipedia.orgmasterorganicchemistry.com This stabilization arises from the delocalization of the negative charge onto the oxygen atoms of the nitro group through resonance.
The reduction of the nitro group typically involves a series of single-electron and proton transfer steps. In the case of catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst, where both the nitro compound and hydrogen are adsorbed. For metal-acid reductions, the mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation steps.
The specific conditions and reagents used can influence the reaction pathways and the formation of potential intermediates or byproducts. For instance, incomplete reduction of the nitro group can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. wikipedia.org
Applications of 2,3 Difluoro 5 Nitromandelic Acid As a Synthetic Building Block
Role in the Stereoselective Synthesis of Complex Organic Molecules
The inherent chirality of 2,3-Difluoro-5-nitromandelic acid, centered at the α-carbon bearing the hydroxyl group, makes it a valuable starting material for the stereoselective synthesis of intricate organic molecules. The presence of multiple functional groups—the carboxylic acid, the hydroxyl group, and the nitro group on the aromatic ring—offers numerous handles for chemical manipulation. This allows for the controlled introduction of new stereocenters with a high degree of predictability.
The strategic placement of the fluorine atoms on the benzene (B151609) ring can influence the conformational preferences of intermediates, thereby directing the stereochemical outcome of reactions at remote positions. While direct examples showcasing this compound are not extensively documented in publicly available literature, the principles of using fluorinated aromatic compounds in stereoselective transformations are well-established. For instance, the electronic and steric nature of the difluorophenyl group can play a crucial role in diastereoselective reactions, such as aldol (B89426) condensations or Michael additions, by biasing the approach of incoming reagents.
Utilization as a Chiral Synthon or Auxiliary in Asymmetric Reactions
A chiral synthon is a stereochemically pure building block that can be incorporated into a larger molecule, transferring its chirality. This compound is well-suited to function as such. The α-hydroxy acid moiety is a classic chiral motif that can be derivatized to form chiral auxiliaries. Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered.
While specific applications of this compound as a chiral auxiliary are not widely reported, its structural features are analogous to other mandelic acid derivatives that have been successfully employed in asymmetric synthesis. The general strategy involves esterification or amidation of the carboxylic acid with a prochiral substrate. The resulting derivative can then undergo stereoselective reactions, such as alkylation or reduction, where the bulky and electronically defined difluoronitrophenyl group directs the stereochemical course of the transformation. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.
Incorporation into Fluorinated Bio-relevant Scaffolds (e.g., Fluoro Peptides, Fluoro Amino Alcohols as precursors)
The development of fluorinated analogs of biologically active molecules is a burgeoning area of medicinal chemistry. The introduction of fluorine can significantly enhance the pharmacological properties of peptides and other biomolecules. This compound serves as a precursor for the synthesis of valuable fluorinated bio-relevant scaffolds.
For example, reduction of the carboxylic acid and the nitro group can lead to the formation of fluorinated amino alcohols. These fluoro amino alcohols are key precursors for the synthesis of fluoro peptides. The incorporation of such fluorinated amino acid surrogates into peptide chains can induce specific conformational constraints, increase resistance to enzymatic degradation, and improve membrane permeability. The unique substitution pattern of this compound allows for the generation of novel fluorinated amino acids that are not readily accessible through other synthetic routes.
Precursor for Novel Reagents and Catalysts
The multifunctional nature of this compound also makes it an attractive starting material for the development of novel reagents and catalysts for organic synthesis. The aromatic nitro group can be readily reduced to an amine, which can then be further functionalized. For instance, the resulting aminomandelic acid derivative could be converted into a chiral ligand for asymmetric catalysis.
The combination of the chiral α-hydroxy acid functionality and the electronically distinct difluorinated aromatic ring could be exploited in the design of organocatalysts. For example, derivatives of this compound could potentially be used to catalyze a variety of asymmetric transformations, leveraging hydrogen bonding and steric interactions to achieve high levels of stereocontrol. While specific examples remain to be explored, the potential for this compound to serve as a scaffold for new catalytic systems is significant.
Theoretical and Computational Chemistry Studies of 2,3 Difluoro 5 Nitromandelic Acid
Electronic Structure and Molecular Orbital Analysis
There are currently no published studies on the electronic structure or molecular orbital analysis of 2,3-Difluoro-5-nitromandelic acid. Such a study would typically involve quantum chemical calculations to determine properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and charge distribution. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.
Conformational Analysis and Intermolecular Interactions
A conformational analysis of this compound, which would identify the molecule's stable three-dimensional shapes and the energy barriers between them, has not been reported. Furthermore, there is no data on the intermolecular interactions this compound might form, such as hydrogen bonding or stacking interactions, which are crucial for understanding its solid-state structure and behavior in solution.
Reaction Mechanism Elucidation and Transition State Modeling
No research has been found that elucidates the mechanisms of reactions involving this compound through computational modeling. Transition state modeling for this compound, which would provide insights into the energy profiles and kinetics of its potential chemical transformations, is also an unexplored area.
Prediction of Stereoselectivity in Reactions
The prediction of stereoselectivity in reactions involving the chiral center of this compound has not been addressed in the scientific literature. Computational studies would be invaluable in understanding how the fluorine and nitro substituents on the phenyl ring influence the stereochemical outcome of its reactions.
Computational Design of Novel Synthetic Routes and Catalysts
There are no published reports on the use of computational methods to design new synthetic pathways to this compound or to develop catalysts for its synthesis or reactions. This area of research remains open for future investigation.
Quantitative Structure-Property Relationship (QSPR) Modeling
No QSPR models have been developed for this compound. Such models would correlate the structural features of the molecule with its physicochemical properties, but the foundational data for such an analysis is not available.
Advanced Analytical Methodologies for Research on 2,3 Difluoro 5 Nitromandelic Acid
Development of Novel Chromatographic Techniques for Purity and Enantiomeric Excess Determination
The analysis of chiral compounds like 2,3-Difluoro-5-nitromandelic acid necessitates chromatographic methods capable of separating enantiomers to determine enantiomeric excess (e.e.) and assess chemical purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed, often utilizing specialized Chiral Stationary Phases (CSPs).
High-Performance Liquid Chromatography (HPLC): Direct chiral separations by HPLC are highly effective. redalyc.org The development of methods for this compound would focus on screening various CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful. For instance, columns with tris-(3,5-dimethylphenylcarbamoyl)amylose or tris-(3,5-dichlorophenylcarbamoyl)cellulose selectors are known to resolve a wide range of racemates. mdpi.com The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding (with the carboxyl and hydroxyl groups of the analyte), π-π stacking (with the aromatic ring), and dipole-dipole interactions, which are significantly influenced by the electron-withdrawing nitro and fluoro substituents. mdpi.commdpi.com
Inclusion complexing is another key mechanism, especially with cyclodextrin-based CSPs, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for optimizing selectivity and resolution. mdpi.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a green alternative to normal-phase HPLC, using supercritical CO2 as the main mobile phase component. It often provides faster separations and higher efficiency. For marinoepoxides, another class of complex chiral molecules, SFC with polysaccharide-based CSPs demonstrated excellent enantiorecognition, suggesting its applicability for this compound. mdpi.com
Gas Chromatography (GC): For GC analysis, the carboxylic acid and hydroxyl groups of the mandelic acid derivative must first be derivatized to increase volatility. A common approach is esterification followed by acylation. The resulting derivative can then be separated on a chiral capillary column, such as one coated with a cyclodextrin derivative. mdpi.com The thermal stability of the derivative is a key consideration for method development.
Table 1: Hypothetical HPLC-CSP Screening for Enantiomeric Separation of this compound Mobile Phase: Hexane/Isopropanol (90/10, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm
| Chiral Stationary Phase (CSP) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Selectivity (α) |
|---|---|---|---|---|
| CHIRAL ART Amylose-SA | 8.5 | 10.2 | 2.1 | 1.25 |
| CHIRAL ART Cellulose-SC | 11.3 | 12.1 | 1.1 | 1.08 |
| Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | 15.4 | 18.9 | 2.8 | 1.31 |
Application of Spectroscopic Methods for Mechanistic Elucidation (e.g., in-situ studies of reactions)
Spectroscopic techniques are invaluable for elucidating reaction mechanisms, providing real-time data on the consumption of reactants and the formation of products and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ (or reaction monitoring) NMR is a powerful tool for studying the synthesis or transformation of this compound. By conducting the reaction directly within an NMR tube, spectra can be acquired at regular intervals. ¹H, ¹⁹F, and ¹³C NMR spectroscopy would be particularly informative. For example, in a synthesis reaction, one could monitor the disappearance of signals from the starting materials and the concurrent appearance of characteristic peaks for the product, such as the doublet for the benzylic proton and signals for the aromatic protons in the specific pattern of the product. nih.gov ¹⁹F NMR is especially useful for tracking reactions involving fluorinated compounds, as the chemical shifts are highly sensitive to changes in the electronic environment. mdpi.com
Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy, often using fiber-optic probes immersed in the reaction vessel, can provide kinetic and mechanistic data. For instance, during the synthesis of this compound, the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of the O-H stretch (broad, ~3400 cm⁻¹) and the carboxylic acid C=O stretch (~1720 cm⁻¹) of the product could be monitored in real-time.
Spectrofluorimetry: Fluorescence spectroscopy, or spectrofluorimetry, can be applied if the target molecule or a reaction intermediate possesses fluorescent properties. scielo.br While the nitro group tends to quench fluorescence, certain reaction pathways or derivatization strategies might yield fluorescent products, allowing for highly sensitive monitoring. researchgate.net
Table 2: Key Spectroscopic Signals for Monitoring Synthesis of this compound
| Spectroscopy Type | Analyte/Functional Group | Expected Signal Change During Reaction |
|---|---|---|
| ¹H NMR | Aldehyde Proton (-CHO) of Precursor | Disappearance of singlet ~9.8-10.0 ppm |
| ¹H NMR | Methine Proton (-CH(OH)) of Product | Appearance of singlet/doublet ~5.2-5.5 ppm |
| ¹³C NMR | Aldehyde Carbonyl of Precursor | Disappearance of resonance ~190-200 ppm |
| ¹³C NMR | Carboxylic Acid Carbonyl of Product | Appearance of resonance ~170-175 ppm |
| ¹⁹F NMR | Aromatic Fluorine Atoms | Shift in resonance upon transformation |
| FT-IR | O-H Stretch (hydroxyl & carboxylic) | Appearance of broad band from 3500-2500 cm⁻¹ |
| FT-IR | C=O Stretch (carboxylic acid) | Appearance of band ~1720 cm⁻¹ |
X-ray Crystallographic Studies for Absolute Configuration and Solid-State Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For a chiral molecule like this compound, it provides unambiguous proof of its relative and absolute configuration (R or S), as well as detailed insight into its solid-state conformation and intermolecular interactions.
To perform the analysis, a high-quality single crystal of either a pure enantiomer or a derivative is required. libretexts.org The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to produce a three-dimensional electron density map, from which the atomic positions can be determined. wikipedia.org
Key information obtained includes:
Absolute Configuration: By using anomalous dispersion effects, the absolute stereochemistry can be determined, unequivocally distinguishing the R- and S-enantiomers.
Conformation: The study reveals the preferred conformation of the molecule in the solid state. For vicinal difluoride moieties, an anti conformation is often favored. nih.govresearchgate.net The analysis would determine the F-C-C-F dihedral angle and the orientation of the carboxylic acid and hydroxyl groups relative to the fluorinated phenyl ring.
Intermolecular Interactions: Crystallography maps the network of non-covalent interactions, such as hydrogen bonds, that dictate the crystal packing. For this compound, strong hydrogen bonds involving the carboxylic acid (forming dimers) and the hydroxyl group are expected to be primary organizing forces in the crystal lattice. researchgate.net
Table 3: Predicted Crystallographic Data for (R)-2,3-Difluoro-5-nitromandelic Acid
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry |
| Space Group | Chiral (e.g., P2₁) | Confirms the crystal is composed of a single enantiomer |
| F-C2-C3-F Dihedral Angle | ~170-180° | Indicates a likely anti conformation of the fluorine atoms researchgate.net |
| Hydrogen Bonding Motif | Carboxylic acid dimer (O-H···O) | A very common and stable interaction for carboxylic acids |
| Hydroxyl to Carbonyl (O-H···O=C) | Links molecules into chains or sheets |
Advanced Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a cornerstone technique for molecular identification and reaction monitoring due to its high sensitivity and specificity. Advanced MS methods offer rapid and detailed analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the workhorse for monitoring reaction progress. A small aliquot of the reaction mixture can be injected at various time points. The LC separates the components (starting material, product, byproducts), which are then ionized and detected by the mass spectrometer. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the confirmation of elemental compositions for known and unknown compounds.
Acoustic Droplet Ejection Mass Spectrometry (ADE-MS): For high-throughput reaction screening or optimization, ADE-MS offers a significant speed advantage by eliminating the time-consuming chromatography step. chemrxiv.org This technique uses sound waves to eject nanoliter-sized droplets from a reaction plate directly into the mass spectrometer's ion source. Analysis can be performed in under a second per sample. Tandem mass spectrometry (MS/MS) coupled with ADE-MS can be used to search for a specific product via a characteristic fragmentation pattern or neutral loss, allowing for rapid and targeted evaluation of reaction outcomes. chemrxiv.org For this compound, fragmentation could involve the loss of H₂O, CO₂, or NO₂.
Table 4: Mass Spectrometry Data for this compound (C₈H₅F₂NO₅) Molecular Weight: 233.13 g/mol
| Ionization Mode | Ion Observed | Exact Mass (m/z) | Application |
|---|---|---|---|
| ESI (-) | [M-H]⁻ | 232.0087 | Standard detection and quantification |
| ESI (+) | [M+H]⁺ | 234.0241 | Confirmation in positive mode |
| ESI (+) | [M+Na]⁺ | 256.0060 | Adduct confirmation |
| MS/MS of [M-H]⁻ | [M-H-H₂O]⁻ | 214.0000 | Fragmentation analysis for structural confirmation |
| MS/MS of [M-H]⁻ | [M-H-CO₂]⁻ | 188.0193 | Fragmentation analysis for structural confirmation |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2,3-Difluoro-5-nitromandelic acid, and what intermediates are critical for its preparation?
- Methodological Answer : Synthesis typically involves sequential nitration and fluorination of a mandelic acid backbone. For example, nitration at the 5-position of a difluorinated aromatic precursor (e.g., 2,3-difluorobenzoic acid derivatives) followed by hydroxylation can yield the target compound. Key intermediates include methyl 4-amino-2,3-difluoro-5-nitrobenzoate (CAS 284030-58-6), which is structurally analogous and highlights the importance of protecting groups during synthesis . Purification often employs recrystallization or column chromatography, with monitoring via HPLC or NMR to confirm intermediate integrity .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution patterns and nitro group placement.
- FT-IR for identifying carboxylic acid (-COOH) and nitro (-NO₂) functional groups.
- HPLC-MS to assess purity (>95% by area under the curve) and detect trace impurities.
- X-ray crystallography (if crystalline) for absolute configuration determination. Reference standards like 2,4-Difluoro-5-nitrobenzoic acid (CAS 153775-33-8) provide comparative data for analytical validation .
Q. What safety protocols are essential when handling fluorinated nitro compounds like this compound?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact.
- Store in airtight containers at 0–6°C to prevent degradation or accidental reactions.
- Follow waste disposal guidelines for nitro compounds, as they may be explosive under certain conditions. Safety data for structurally similar compounds (e.g., 2-Nitrofluorene) emphasize flammability and toxicity risks .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for fluorinated nitroaromatics during structural elucidation?
- Methodological Answer :
- Cross-validate techniques : Combine 2D NMR (e.g., COSY, NOESY) with computational modeling (DFT) to resolve overlapping signals caused by fluorine’s strong deshielding effects.
- Isotopic labeling : Use deuterated analogs (e.g., 2-Nitrofluorene-d9) as internal standards for mass spectrometry to distinguish fragmentation patterns .
- Controlled degradation studies : Hydrolyze the compound under mild acidic conditions and analyze fragments to confirm substituent positions .
Q. What mechanistic insights guide the design of reactions involving this compound in medicinal chemistry?
- Methodological Answer :
- The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Fluorine’s inductive effects enhance acidity at the α-carbon of the mandelic acid moiety, facilitating nucleophilic reactions (e.g., esterification or amidation). Computational studies (e.g., DFT or molecular docking) can predict binding affinities in enzyme inhibition assays, leveraging databases like EPA DSSTox for toxicity profiling .
Q. How can researchers optimize the enantiomeric resolution of this compound for chiral synthesis applications?
- Methodological Answer :
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with polar organic mobile phases (e.g., ethanol/heptane) for baseline separation.
- Kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during esterification to favor one enantiomer.
- Circular dichroism (CD) : Monitor optical activity during crystallization to isolate the desired enantiomer. Similar strategies are documented for 5-(4-Nitrophenyl)-2-furoic acid (CAS 28123-73-1) .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting biological activity data in studies involving fluorinated mandelic acid derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from enzyme inhibition studies) using weighted Z-scores to identify outliers.
- Multivariate regression : Correlate substituent effects (e.g., fluorine’s electronegativity, nitro group positioning) with activity trends.
- Bayesian modeling : Predict dose-response relationships while accounting for experimental variability, as demonstrated in toxicity studies for 3,5-Difluoro-2-hydroxybenzoic acid .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for degradation products.
- pH-rate profiling : Conduct hydrolysis experiments across pH 1–13 to identify stability thresholds. Reference protocols from NIST’s stability studies on pentafluorophenylacetic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
